N-(4-ethylphenyl)-2-{3-[2-(2-fluorophenyl)ethyl]-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl}acetamide
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Overview
Description
N-(4-ethylphenyl)-2-{3-[2-(2-fluorophenyl)ethyl]-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl}acetamide is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-2-{3-[2-(2-fluorophenyl)ethyl]-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazolidinone Core: The initial step involves the reaction of 4-methylbenzylamine with ethyl 2-bromoacetate under basic conditions to form an intermediate. This intermediate is then cyclized with urea to form the imidazolidinone core.
Substitution Reactions: The imidazolidinone core undergoes further substitution reactions with 2-(2-fluorophenyl)ethyl bromide and 4-ethylphenyl isocyanate to introduce the respective substituents.
Final Coupling: The final step involves coupling the substituted imidazolidinone with acetic anhydride to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-2-{3-[2-(2-fluorophenyl)ethyl]-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and strong nucleophiles like sodium methoxide.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, N-(4-ethylphenyl)-2-{3-[2-(2-fluorophenyl)ethyl]-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl}acetamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its ability to interact with specific biological targets makes it a promising candidate for the treatment of various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-{3-[2-(2-fluorophenyl)ethyl]-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylphenyl)-2-{3-[2-(2-fluorophenyl)ethyl]-1-(4-ethylphenyl)-2,5-dioxoimidazolidin-4-yl}acetamide
- N-(4-ethylphenyl)-2-{3-[2-(2-chlorophenyl)ethyl]-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl}acetamide
Uniqueness
N-(4-ethylphenyl)-2-{3-[2-(2-fluorophenyl)ethyl]-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl}acetamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for research and development.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C28H28FN3O3 |
---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-2-[3-[2-(2-fluorophenyl)ethyl]-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C28H28FN3O3/c1-3-20-10-12-22(13-11-20)30-26(33)18-25-27(34)32(23-14-8-19(2)9-15-23)28(35)31(25)17-16-21-6-4-5-7-24(21)29/h4-15,25H,3,16-18H2,1-2H3,(H,30,33) |
InChI Key |
OODUARXIASYHJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CCC3=CC=CC=C3F)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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